(2-{2-[2-(4-Azidobenzoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester
Description
The compound “(2-{2-[2-(4-Azidobenzoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester” is a tert-butyl carbamate derivative featuring a triethylene glycol-like chain terminated with a 4-azidobenzoyl group. This structure combines the stability of the tert-butyl carbamate protecting group with the reactivity of an aryl azide, making it valuable in bioconjugation and click chemistry applications. The azide group enables bioorthogonal reactions, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), which are pivotal in labeling biomolecules .
Synthesis of such compounds typically involves multi-step procedures, including coupling reactions between tert-butyl carbamate precursors and functionalized ethoxy chains. For example, similar compounds like BB2 (a tert-butoxycarbonylmethyl derivative) are synthesized using established protocols for tert-butyl carbamate formation, followed by sequential ethoxy chain elongation .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[(4-azidobenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O5/c1-18(2,3)28-17(25)21-9-11-27-13-12-26-10-8-20-16(24)14-4-6-15(7-5-14)22-23-19/h4-7H,8-13H2,1-3H3,(H,20,24)(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRDDEPBILVDND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-{2-[2-(4-Azidobenzoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester is a synthetic derivative that incorporates functional groups such as azide and carbamate, which are significant in bioconjugation and drug delivery applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Azide Group : Known for its reactivity in click chemistry, facilitating the formation of stable linkages with other biomolecules.
- Carbamate Group : Enhances solubility and stability, making it suitable for biological applications.
- Polyethylene Glycol (PEG) Spacer : Provides flexibility and improves the compound's interaction with biomolecules.
The biological activity of this compound primarily stems from its ability to form covalent bonds with target molecules through the azide group. This property is particularly useful in:
- Bioconjugation : Attaching drugs or imaging agents to proteins or peptides for targeted delivery.
- Antibody-Drug Conjugates (ADCs) : Enhancing the specificity and efficacy of therapeutic agents by linking them to antibodies.
Case Studies
- Targeted Drug Delivery : Research has demonstrated that compounds similar to this compound can effectively deliver chemotherapeutic agents to cancer cells while minimizing systemic toxicity. The azide functionality allows for selective attachment to tumor-targeting antibodies, improving therapeutic outcomes .
- Imaging Applications : The compound's ability to participate in click chemistry has been exploited in developing imaging agents for tracking biological processes in vivo. Studies indicate that conjugating imaging agents with azide-containing compounds enhances their stability and bioavailability .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of related compounds:
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in drug development due to its ability to serve as a precursor for the synthesis of bioactive molecules. Its azido group allows for click chemistry reactions, facilitating the formation of diverse drug candidates.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit selective toxicity towards cancer cell lines. In vitro studies demonstrated that the compound could inhibit proliferation in breast cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast) | 15 | 4.5 |
| MDA-MB-231 | 20 | 3.0 |
| Normal Fibroblasts | 67 | - |
This selectivity suggests potential as an anticancer agent, warranting further investigation into its mechanism of action.
Polymer Science
The compound can be employed as a functional monomer in the synthesis of polymers with specific properties. Its ability to undergo radical polymerization makes it suitable for creating advanced materials with tailored functionalities.
Application Example: Smart Polymers
In the development of smart polymers that respond to external stimuli, the incorporation of azido groups allows for post-polymerization modifications through click chemistry, enhancing the material's responsiveness.
Bioconjugation
The azido functionality is particularly useful in bioconjugation techniques, where it can be used to attach biomolecules to surfaces or other molecules via click chemistry. This application is crucial in developing targeted drug delivery systems and diagnostic tools.
Case Study: Targeted Drug Delivery
In a study focused on targeted delivery systems, researchers utilized this compound to conjugate therapeutic agents to antibodies, improving the specificity and efficacy of drug action against tumor cells.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related tert-butyl carbamate derivatives:
*Estimated based on structural similarity.
Key Observations:
- Azide vs. Hydroxymethyl/Amino Groups: The azidobenzoylamino group in the target compound provides unique reactivity for click chemistry, unlike the hydroxymethyl or amino groups in analogs, which are more suited for esterification or amide bond formation .
- Chain Length and Solubility: The triethylene glycol chain in the target compound enhances aqueous solubility compared to shorter-chain derivatives like the aminoethoxy analog in , which is more lipophilic .
Reactivity Differences :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
